N-Ethyl-2,2,2-trifluoroethanamine (CAS 58171-47-4) is a highly specialized fluorinated secondary amine utilized extensively in medicinal chemistry and advanced agrochemical synthesis. Characterized by the strong electron-withdrawing effect of its trifluoromethyl group, this compound exhibits a significantly depressed pKa and enhanced lipophilicity compared to standard dialkylamines. In industrial procurement, it is primarily sourced as a building block to introduce metabolically stable, low-basicity N-ethyl-trifluoroethyl substituents into active pharmaceutical ingredients (APIs), thereby modulating pharmacokinetic profiles, improving membrane permeability, and avoiding the rapid oxidative dealkylation associated with conventional diethylamine moieties [1].
Substituting N-ethyl-2,2,2-trifluoroethanamine with its non-fluorinated analog, diethylamine, fundamentally alters the electronic and metabolic profile of the final product. Diethylamine derivatives are highly basic (pKa ~10.8) and predominantly ionized at physiological pH, whereas the trifluoroethyl analog remains largely neutral, drastically altering solubility and membrane permeability [1]. Furthermore, attempting to use the primary amine 2,2,2-trifluoroethylamine followed by a downstream ethylation step introduces significant process inefficiencies, including over-alkylation risks and the need for complex protection-deprotection strategies. Procuring the pre-formed secondary amine ensures precise stoichiometric control during reductive amination or nucleophilic substitution workflows, minimizing purification bottlenecks[2].
The introduction of the trifluoromethyl group exerts a profound inductive electron-withdrawing effect on the amine nitrogen. While the non-fluorinated comparator, diethylamine, exhibits a conjugate acid pKa of 10.84, the basicity of N-ethyl-2,2,2-trifluoroethanamine is depressed by over 4.5 log units (pKa ~6.0). This massive shift means that downstream APIs incorporating this moiety will be predominantly unionized at physiological pH (7.4), whereas diethylamine analogs are >99% protonated [1].
| Evidence Dimension | Conjugate Acid pKa |
| Target Compound Data | pKa ~6.0 (Predominantly unionized at pH 7.4) |
| Comparator Or Baseline | Diethylamine (pKa 10.84, >99% ionized at pH 7.4) |
| Quantified Difference | >4.5 log unit reduction in basicity |
| Conditions | Aqueous solution, standard ambient temperature |
Lowering the amine pKa is critical for medicinal chemists aiming to increase the passive membrane permeability and oral bioavailability of basic drug candidates.
N-Ethyl-2,2,2-trifluoroethanamine exhibits a boiling point of 39.7 °C at standard atmospheric pressure. In contrast, diethylamine boils at 55.5 °C. The higher volatility of this fluorinated amine is highly advantageous in process chemistry, as it allows for the use of excess reagent to drive reductive aminations or nucleophilic substitutions to completion, followed by rapid, mild removal under reduced pressure without thermal degradation of sensitive intermediates [1].
| Evidence Dimension | Boiling Point (Volatility) |
| Target Compound Data | 39.7 °C |
| Comparator Or Baseline | Diethylamine (55.5 °C) |
| Quantified Difference | 15.8 °C lower boiling point |
| Conditions | 760 mmHg (Standard atmospheric pressure) |
The lower boiling point enables gentler, more energy-efficient solvent and excess reagent stripping during large-scale synthesis, protecting thermally labile products.
Diethylamine groups in pharmaceutical compounds are susceptible to rapid oxidative dealkylation by cytochrome P450 enzymes at the alpha-carbon. By replacing one ethyl group with a 2,2,2-trifluoroethyl group, the strong electron-withdrawing fluorine atoms deactivate the adjacent methylene bridge toward hydrogen abstraction and enzymatic oxidation. This structural modification significantly extends the biological half-life of the resulting compound compared to its diethylamine-bearing counterpart, often reducing intrinsic clearance by over 5-fold [1].
| Evidence Dimension | Susceptibility to CYP450 alpha-oxidation |
| Target Compound Data | >5-fold reduction in intrinsic clearance (CL_int) |
| Comparator Or Baseline | Diethylamine analog (high CL_int due to rapid dealkylation) |
| Quantified Difference | >80% reduction in oxidative dealkylation rate |
| Conditions | Human liver microsome (HLM) stability assay |
Procuring this specific fluorinated building block allows drug developers to overcome metabolic liability bottlenecks inherent to standard dialkylamines.
Due to the dramatic reduction in pKa and the corresponding increase in lipophilicity (logD at pH 7.4), N-ethyl-2,2,2-trifluoroethanamine is a highly effective secondary amine building block for synthesizing neuroactive compounds that require efficient blood-brain barrier (BBB) crossing, where standard diethylamines would fail due to excessive ionization [1].
In the formulation of advanced pesticides and herbicides, incorporating the N-ethyl-trifluoroethyl moiety prevents rapid environmental and in vivo degradation via N-dealkylation, ensuring prolonged efficacy and reducing the required application dose compared to non-fluorinated analogs [2].
The high volatility (BP 39.7 °C) of this reagent makes it exceptionally well-suited for late-stage reductive aminations on thermally sensitive substrates, as excess amine can be stripped away under mild vacuum without requiring harsh basic aqueous workups[3].